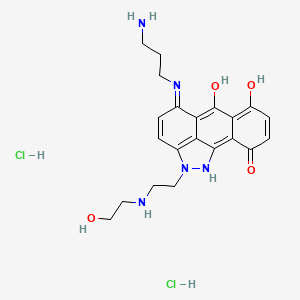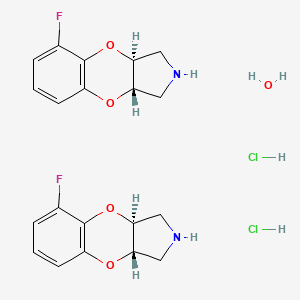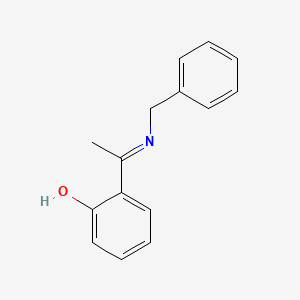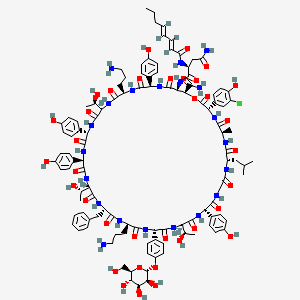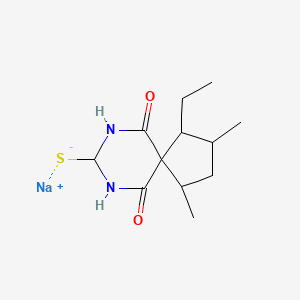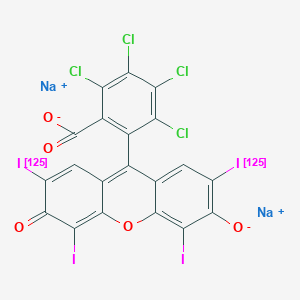
Rose bengal sodium i-125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rose bengal sodium i-125 is a radiolabeled compound derived from rose bengal, a synthetic dye belonging to the class of organic compounds known as xanthenes. The compound is characterized by its ability to stain damaged cells and tissues, making it useful in various diagnostic and therapeutic applications. The radiolabeling with iodine-125 enhances its utility in medical imaging and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rose bengal sodium i-125 involves the exchange of rose bengal in its mono-sodium salt form with elementary iodine-125 in an organic medium. This process allows for the production of a labeled product with high radiochemical purity. The starting material is purified using adsorption chromatography before the labeling process. The reaction typically achieves a radiochemical yield of over 97% within 30-60 minutes .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of acetate buffer at pH 5 for the exchange reaction, followed by purification using adsorption chromatography to separate the labeled product from inorganic iodide and colored by-products . This method ensures the production of high-purity this compound suitable for medical and research applications.
Chemical Reactions Analysis
Types of Reactions
Rose bengal sodium i-125 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of light, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of the iodine atom.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce reactive oxygen species, while substitution reactions can yield halogenated derivatives of this compound.
Scientific Research Applications
Rose bengal sodium i-125 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of rose bengal sodium i-125 involves its ability to stain and visualize damaged cells and tissues. The compound stains both the nuclei and cell walls of dead or degenerated epithelial cells, as well as the mucus of the precorneal tear film . In medical applications, the radiolabeling with iodine-125 allows for the detection of the compound using imaging techniques, providing valuable diagnostic information.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rose bengal sodium i-125 include:
Fluorescein: Another xanthene dye used for staining and diagnostic purposes.
Eosin: A dye used in histology for staining tissues.
Indocyanine green: A dye used in medical imaging and diagnostics.
Uniqueness
This compound is unique due to its radiolabeling with iodine-125, which enhances its utility in medical imaging and research. This radiolabeling allows for precise detection and localization of the compound in biological systems, making it particularly valuable in diagnostic and therapeutic applications.
Properties
Molecular Formula |
C20H2Cl4I4Na2O5 |
|---|---|
Molecular Weight |
1013.6 g/mol |
IUPAC Name |
disodium;2-[2,7-bis(125I)(iodanyl)-4,5-diiodo-3-oxido-6-oxoxanthen-9-yl]-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2;; |
InChI Key |
UWBXIFCTIZXXLS-GNOWZSGOSA-L |
Isomeric SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])I)I)[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)
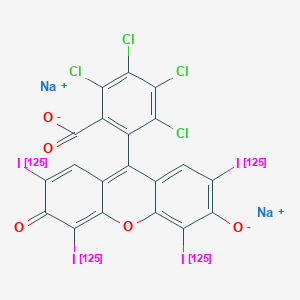
![[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate](/img/structure/B10859884.png)
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)


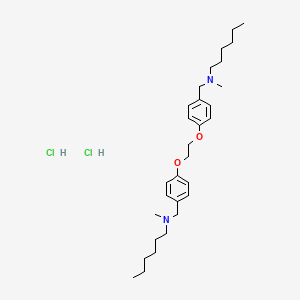
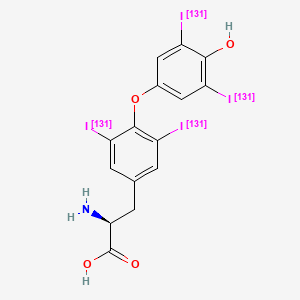
![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)
